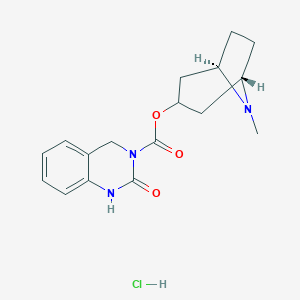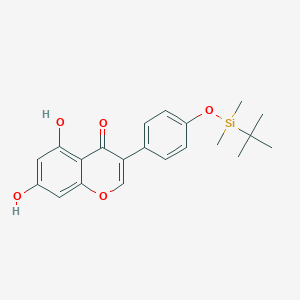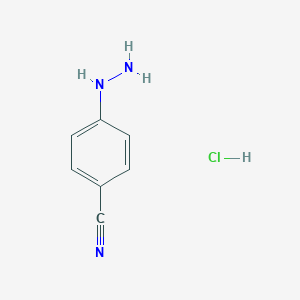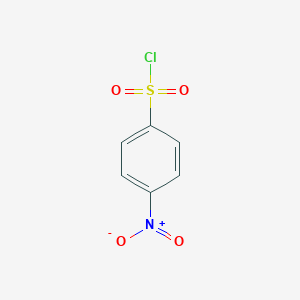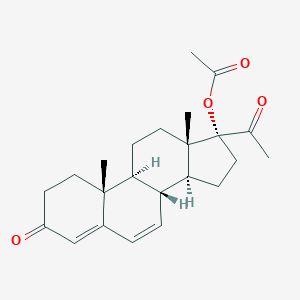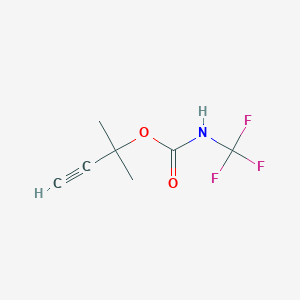![molecular formula C10H13NO3 B143523 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 133007-77-9](/img/structure/B143523.png)
2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as norbornene-2-carboxylic acid, is a bicyclic compound that has gained attention in the scientific community due to its unique chemical properties. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is not well understood. However, it is believed that the compound may function as a Michael acceptor, reacting with nucleophiles such as amines and thiols.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid. However, studies have shown that the compound can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antimicrobial activity against certain bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid in lab experiments include its unique chemical properties, which make it a useful building block in the synthesis of various compounds. However, the compound has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research involving 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid. One potential area of research is the synthesis of new compounds and materials using this compound as a building block. Another area of research is the investigation of the compound's mechanism of action and its potential applications in drug discovery. Additionally, studies could be conducted to explore the compound's potential as an antimicrobial agent and its effects on enzyme activity.
Méthodes De Synthèse
The synthesis of 2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been achieved using several methods. One of the most commonly used methods is the Diels-Alder reaction between cyclopentadiene and maleic anhydride followed by hydrolysis of the resulting adduct. Another method involves the reaction between norbornene and maleic anhydride followed by hydrolysis. These methods result in the formation of a white crystalline solid that can be purified using recrystallization.
Applications De Recherche Scientifique
2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been studied for its potential applications in scientific research. The compound has been used as a building block in the synthesis of various compounds, including cyclic peptides and peptidomimetics. It has also been used in the synthesis of polymers and materials with unique properties.
Propriétés
Numéro CAS |
133007-77-9 |
|---|---|
Nom du produit |
2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(12)11-10(9(13)14)5-7-2-3-8(10)4-7/h2-3,7-8H,4-5H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
CISYFNQLQVDBLT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1(CC2CC1C=C2)C(=O)O |
SMILES canonique |
CC(=O)NC1(CC2CC1C=C2)C(=O)O |
Synonymes |
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, endo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
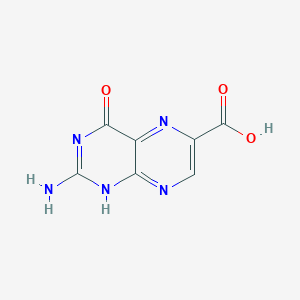
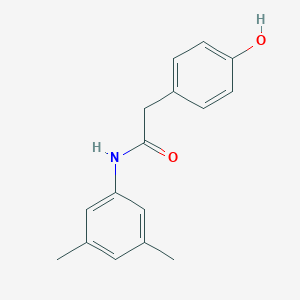

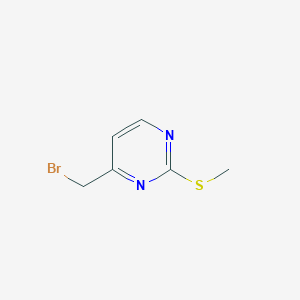
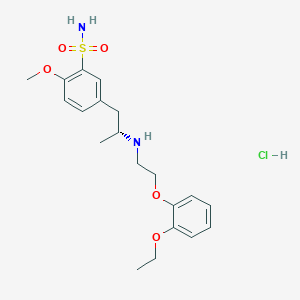
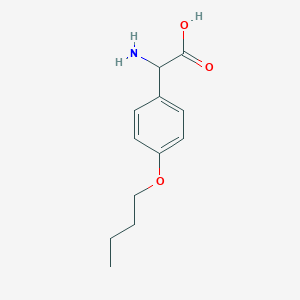
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
